Piprotal
Description
Properties
CAS No. |
5281-13-0 |
|---|---|
Molecular Formula |
C24H40O8 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
5-[bis[2-(2-butoxyethoxy)ethoxy]methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C24H40O8/c1-3-5-9-25-11-13-27-15-17-29-24(21-7-8-22-23(19-21)32-20-31-22)30-18-16-28-14-12-26-10-6-4-2/h7-8,19,24H,3-6,9-18,20H2,1-2H3 |
InChI Key |
XNRCGJVOJYKMSA-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(C1=CC2=C(C=C1)OCO2)OCCOCCOCCCC |
Canonical SMILES |
CCCCOCCOCCOC(C1=CC2=C(C=C1)OCO2)OCCOCCOCCCC |
Other CAS No. |
34460-71-4 5281-13-0 |
solubility |
In water, 186 mg/L 25 °C (est) |
vapor_pressure |
4.21X10-10 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Piprotal
Established Synthetic Pathways for Piprotal
While a singular, detailed established synthetic pathway specifically for this compound (5-[bis[2-(2-butoxyethoxy)ethoxy]methyl]-1,3-benzodioxole) is not widely documented in general chemical literature, its synthesis can be inferred from the known methods for constructing its core components and closely related structures. This compound's structure is characterized by a 1,3-benzodioxole (B145889) ring system and two identical bis[2-(2-butoxyethoxy)ethoxy]methyl side chains attached to a central carbon atom, which is then linked to the benzodioxole moiety. chemicalbook.comnih.gov
The fundamental 1,3-benzodioxole nucleus is typically synthesized through the condensation of catechol with methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction facilitates the formation of the dioxole ring via a methylenedioxy bridge, with methanol serving as the methylene (B1212753) source. chemicalbook.com
For the attachment of the complex ether chains, insights can be drawn from the synthesis of related insecticide synergists, such as Piperonyl Butoxide (PBO), which shares a similar benzodioxole core and polyether side chain. PBO, 5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole, is synthesized via a two-step procedure involving the chloromethylation of benzodioxole, followed by an etherification reaction. mdpi.comgoogle.comacs.org By analogy, the synthesis of this compound would likely involve the functionalization of the 1,3-benzodioxole ring to introduce a reactive site, followed by the coupling with the appropriate polyether-containing precursors. The "bis" nature of this compound's side chains implies a central carbon atom acting as a linker, to which two identical polyether chains are attached, and this carbon is then connected to the benzodioxole ring.
Rational Design and Synthesis of this compound Analogues and Derivatives
The 1,3-benzodioxole scaffold, a key structural feature of this compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and its association with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. chemicalbook.comworldresearchersassociations.commdpi.comnih.govontosight.ai This inherent versatility makes the benzodioxole core an attractive starting point for the rational design and synthesis of analogues and derivatives of this compound.
Rational design strategies for this compound analogues would typically involve modifications to:
The 1,3-benzodioxole core : Introducing different substituents on the benzene (B151609) ring or altering the dioxole ring structure to modulate electronic and steric properties. For instance, Suzuki-Miyaura coupling reactions have been successfully employed to synthesize new 1,3-benzodioxole derivatives by coupling aryl bromides with various boronic acid derivatives, enabling the introduction of diverse cyclic, aromatic, and heterocyclic rings. worldresearchersassociations.com
The polyether side chains : Varying the length, branching, or functional groups within the bis[2-(2-butoxyethoxy)ethoxy]methyl chains. This could involve replacing the butoxy group with other alkoxy groups, or modifying the number of ethylene (B1197577) glycol units. The synthesis of PBO homologues with modified side chains demonstrates the feasibility of such alterations. google.comacs.org
The central linker : Modifying the carbon atom that links the benzodioxole to the two polyether chains, potentially by introducing different functionalities or by altering its hybridization.
An example of derivatization of piperonyl (a closely related group to 1,3-benzodioxole) is seen in the synthesis of piperonyl esters of amino acids, which were prepared using methods successful for p-methoxybenzyl esters. publish.csiro.au This highlights the adaptability of established synthetic methods for creating new derivatives.
Novel Synthetic Approaches for Structurally Related Compounds
The field of organic synthesis continuously develops novel methodologies that could be applied to compounds structurally related to this compound. These approaches often aim for improved efficiency, selectivity, and sustainability.
Multi-component reactions (MCRs) : These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, minimizing waste and reaction time. For example, new dihydro-pyrrol-2-one compounds, featuring dual sulfonamide groups, have been synthesized through a one-pot, three-component approach. google.com Such strategies could be explored for constructing this compound-like structures by bringing together the benzodioxole, the central carbon linker, and the polyether fragments.
Transition metal-catalyzed cross-coupling reactions : Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions, such as those used in the synthesis of iodinated 4,4′-bipyridines, offer precise control over bond formation and allow for the introduction of diverse substituents. figshare.com Similarly, copper-catalyzed click reactions have been used in the synthesis of 1,4-disubstituted triazoles from piperonyl alcohol derivatives. guidechem.com These methods could be adapted for attaching various complex side chains to the benzodioxole core or for modifying existing chains.
Flow chemistry and heterogeneous catalysis : Continuous flow processes using recyclable heterogeneous catalysts have shown promise for the acylation of 1,3-benzodioxole, offering high conversion rates and selectivity. mdpi.com This approach could be scaled up for industrial production of key intermediates for this compound or its derivatives.
Chemical Library Development Inspired by this compound's Scaffold
The 1,3-benzodioxole scaffold, being a "privileged scaffold," serves as a significant inspiration for the development of diverse chemical libraries in drug discovery and agricultural chemistry. ontosight.aimdpi.comresearchgate.netmdpi.com The strategy of building scaffold-focused chemical libraries is crucial for identifying biologically active compounds with high affinity towards various targets. mdpi.comresearchgate.net
The process of developing such libraries typically involves:
Scaffold identification and selection : Recognizing the 1,3-benzodioxole as a core structure with known biological relevance. Databases often categorize compounds by their scaffolds, and 1,3-benzodioxole is a frequently occurring one. mdpi.com
Combinatorial synthesis : Employing techniques like split-and-pool combinatorial chemistry to generate a large number of diverse compounds around the selected scaffold. This allows for the rapid exploration of chemical space. rsc.org
Diversity-oriented synthesis (DOS) : Designing synthetic routes that enable the creation of structurally diverse molecules from a common set of starting materials or intermediates, often guided by chemoinformatics tools to maximize the diversity of the resulting library. acs.org
Functional group tolerance : Developing synthetic methods that are tolerant of a wide range of functional groups, allowing for broad derivatization of the scaffold.
The presence of the 1,3-benzodioxole moiety in various biologically active compounds underscores its importance as a scaffold for designing new molecules. worldresearchersassociations.comontosight.airesearchgate.net Chemical libraries based on this scaffold can be screened for novel activities, leading to the discovery of new lead compounds with potential applications in various fields.
Molecular Mechanisms of Synergistic Action
Interference with Cellular Respiration and Energy Metabolism
Beyond its effects on xenobiotic detoxification enzymes, Piprotal also interferes with fundamental cellular energy production pathways.
Oxidative phosphorylation (OXPHOS) is the primary cellular process for generating adenosine (B11128) triphosphate (ATP), the cell's main energy currency, by harnessing the reduction of oxygen wikipedia.orgresearchgate.netmetabolomicsworkbench.orgfrontiersin.org. This process occurs in the mitochondria, where electrons are transferred through an electron transport chain, creating a proton gradient that drives ATP synthesis from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) via ATP synthase wikipedia.orgresearchgate.netmetabolomicsworkbench.orgfrontiersin.org.
In in vitro studies utilizing mitochondria isolated from the livers of male rats, this compound was found to inhibit oxidative phosphorylation nih.gov. Specifically, it inhibited "state 3 respiration," which refers to the ADP-controlled rate of oxygen consumption during active ATP synthesis nih.gov. This inhibitory effect is a characteristic shared by other methylenedioxyphenyl compounds. For instance, piperonyl butoxide (PB) and Tropital (which is a trade name for this compound wikipedia.org) demonstrated the most potent interference with oxidative phosphorylation in isolated liver mitochondria, followed by myristicin, which showed slightly less effectiveness. In contrast, piperonal (B3395001) had little to no effect on state 3 respiration or respiratory control nih.gov.
Table 2: Effects of Methylenedioxyphenyl Compounds on Oxidative Phosphorylation in Isolated Rat Liver Mitochondria
| Compound | Effect on State 3 Respiration | Effect on ADP/Oxygen Ratio | Overall Effectiveness | Source |
| This compound (Tropital) | Inhibited | Inhibited | Most effective | nih.gov |
| Piperonyl Butoxide | Inhibited | Lowered | Most effective | nih.gov |
| Myristicin | Partially uncoupled | Reduced | Slightly less effective | nih.gov |
| Piperonal | Little effect | Little effect | Least effective | nih.gov |
Inhibition of Oxidative Phosphorylation in Isolated Mitochondria
Interaction with Insecticide Metabolism (e.g., preventing cleavage)
As an insecticide synergist, this compound functions by enhancing the efficacy of insecticides without possessing significant insecticidal activity itself nih.gov. Its primary mode of action in this context involves blocking the metabolic systems within insects that would otherwise break down and detoxify insecticide molecules . This enzyme-inhibiting action restores the susceptibility of insects to the chemical, allowing the insecticide to exert its toxic effects more effectively or at lower concentrations . While direct detailed mechanisms for "preventing cleavage" of specific insecticide molecules by this compound are not extensively described in the provided sources, the general principle of synergists is to interfere with the metabolic degradation of the co-applied toxicant . This interference can involve the inhibition of enzymes responsible for breaking down the insecticide, thereby prolonging its presence and activity in the insect's system .
Broader Molecular Targets Underlying Synergistic Efficacy
The primary molecular targets underlying this compound's synergistic efficacy are the cytochrome P450 monooxygenases (P450s). These enzymes constitute a superfamily of heme-containing proteins crucial for the metabolism of a wide array of endogenous and exogenous compounds, including many insecticides, in various organisms, particularly insects medsafe.govt.nznih.govnih.govmdpi.com.
Mechanism of Cytochrome P450 Inhibition: Synergists like this compound, structurally similar to Piperonyl Butoxide (PBO), are understood to act as mechanism-based inhibitors of P450 enzymes nih.govthegoodscentscompany.comresearchgate.netnih.gov. This means that the synergist itself may be metabolized by the P450 enzyme, but this metabolic process leads to the formation of a reactive intermediate that then binds irreversibly or quasi-irreversibly to the enzyme's active site, often involving the heme prosthetic group nih.govnih.govbiomolther.org. This binding inactivates the enzyme, leading to a long-lasting loss of its metabolic activity nih.gov. By inhibiting P450s, this compound effectively "switches off" or significantly reduces the organism's ability to detoxify the co-applied insecticide. This allows a higher concentration of the insecticide to reach and act upon its intended physiological target, such as the voltage-gated sodium channels in the case of pyrethroids, which are responsible for nerve impulse transmission wikipedia.orgmdpi.com.
Detailed Research Findings: Extensive research on insecticide resistance has highlighted the critical role of P450-mediated detoxification. In many resistant insect populations, an overexpression or increased activity of specific P450 enzymes is observed, leading to rapid metabolism and reduced efficacy of insecticides, particularly pyrethroids nih.govresearchgate.net.
For instance, studies on the pea aphid, Acyrthosiphon pisum, demonstrated significant synergistic effects when the pyrethroid deltamethrin (B41696) was co-applied with Piperonyl Butoxide (PBO), a synergist with a similar mechanism to this compound researchgate.net. In pyrethroid-resistant strains of A. pisum, P450 enzyme activities were significantly elevated compared to susceptible strains. Molecular characterization identified the P450 gene CYP6CY12 as highly overexpressed in resistant strains. Functional expression of recombinant CYP6CY12 confirmed its catalytic capacity to hydroxylate deltamethrin, directly linking P450 activity to pyrethroid detoxification and resistance researchgate.net. The observed synergistic ratios with PBO underscore the importance of P450 inhibition in overcoming resistance mechanisms.
Illustrative Data on Synergistic Effects with PBO (as an analog for this compound's class action):
| Insecticide (Co-applied) | Insect Strain | Synergist (PBO) | P450 Activity (Relative to Susceptible) | Synergistic Ratio (with PBO) | Reference |
| Deltamethrin | A. pisum PYR-R1 (Resistant) | Piperonyl Butoxide | Significantly higher | Significant synergism (e.g., >180-fold resistance reduced by PBO) | researchgate.net |
| Deltamethrin | A. pisum VR (Resistant) | Piperonyl Butoxide | Significantly higher | 102-fold resistance reduced by PBO | researchgate.net |
| Fenvalerate | Helicoverpa armigera YG (Resistant) | Piperonyl Butoxide | Increased P450 monooxygenases | 462-fold | nih.gov |
| Cypermethrin | Helicoverpa armigera PAK (Resistant) | Piperonyl Butoxide | Increased P450 monooxygenases | 950-fold | nih.gov |
Note: While the table above specifically references Piperonyl Butoxide (PBO) due to more detailed available data, this compound belongs to the same class of methylenedioxyphenyl synergists and is understood to exert its synergistic effects through similar P450 inhibition mechanisms.
The broader molecular targets for this compound's synergistic efficacy are thus the diverse array of cytochrome P450 enzymes involved in the metabolic detoxification of co-applied pesticides. By targeting these enzymes, this compound enhances the bioavailability and potency of the primary active compound, thereby overcoming metabolic resistance mechanisms in target organisms.
Biochemical Interactions and Cellular Effects in Non Human Systems
Subcellular Organelle Perturbations (e.g., mitochondrial function)
Studies have shown that piprotal can induce perturbations in subcellular organelles, notably affecting mitochondrial function. In in vitro experiments using mitochondria isolated from the livers of male rats, this compound was found to inhibit state 3 respiration and the ADP/oxygen ratio nih.gov. This suggests an interference with oxidative phosphorylation, a critical process occurring in mitochondria for cellular energy production nih.gov.
Cellular Metabolic Pathway Alterations (e.g., energy pathways)
The inhibition of oxidative phosphorylation by this compound directly impacts cellular energy pathways. By disrupting the efficiency of ATP synthesis within mitochondria, this compound alters fundamental metabolic processes responsible for energy generation in cells nih.gov. This interference with energy pathways is a key aspect of its biochemical activity in non-human systems.
Investigations into Protein-Ligand Interactions (e.g., enzyme binding kinetics)
As a synergist, this compound's mode of action often involves interfering with metabolic systems that would otherwise break down insecticide molecules chemrj.org. This interference typically occurs through its action on polysubstrate monooxygenases and other enzyme systems chemrj.org. While specific enzyme binding kinetics for this compound are not extensively detailed in the provided search results, its role as a synergist implies direct or indirect protein-ligand interactions that modulate enzyme activity, thereby enhancing the efficacy of co-administered insecticides chemrj.org. It is understood that synergists like this compound can inhibit the activity of certain insect metabolic enzymes google.com.
Mechanisms of Demethylation of Methylenedioxyphenyl Compounds
This compound is a methylenedioxyphenyl (MDP) compound, and research has investigated the mechanisms by which such compounds undergo demethylation nih.govnih.gov. Studies involving MDP compounds like piperonyl butoxide (PB), tropital (which is a trade name for this compound nih.govthegoodscentscompany.comnih.gov), myristicin, and piperonal (B3395001), incubated with mouse liver microsomes, revealed the detection of metabolites such as formate (B1220265) and catechols nih.gov. This indicates that the demethylation of the methylenedioxyphenyl moiety is a significant metabolic pathway for these compounds in mammals nih.gov. The purpose of such studies was to investigate the mechanism and significance of demethylation of MDP and similar compounds in relation to their metabolism nih.gov.
Table 1: Biochemical Effects of this compound on Rat Liver Mitochondria
| Parameter Measured | Effect of this compound | Reference |
| State 3 Respiration | Inhibited | nih.gov |
| ADP/Oxygen Ratio | Inhibited | nih.gov |
| Mitochondrial Function | Inhibited | nih.gov |
| Aniline-hydroxylase activity | Not inhibited | nih.gov |
| Aminopyrine-demethylase activity | Not inhibited | nih.gov |
Table 2: Metabolic Pathway of Methylenedioxyphenyl Compounds (including this compound)
| Compound Type | Key Metabolic Pathway | Detected Metabolites | Organism/System | Reference |
| Methylenedioxyphenyl compounds (e.g., this compound, Piperonyl Butoxide, Safrole, Myristicin) | Demethylation of MDP moiety | Formate, Catechols | Mouse liver microsomes | nih.gov |
Metabolism and Biotransformation Pathways in Non Human Organisms
Identification of Primary Metabolic Pathways of Piprotal
The primary metabolic pathways of this compound in non-human organisms largely involve the degradation of its side chain and the demethylation of its methylenedioxyphenyl (MDP) moiety. Studies indicate that when this compound is administered to mammals such as mice, rats, or hamsters, the degradation predominantly occurs at the side chain, leading to the excretion of metabolites in the urine. wikipedia.org A significant metabolic step for this compound, similar to other MDP compounds like piperonyl butoxide, safrole, dihydrosafrole, and myristicin, is the demethylation of the MDP group. wikipedia.org This process is crucial in understanding the compound's interaction with metabolic enzymes. Specifically, this compound has been shown to degrade to piperonylic acid, with piperonal (B3395001) identified as an intermediate in this pathway. wikipedia.org Furthermore, some metabolism of the methylene (B1212753) dioxide group to carbon dioxide has also been observed. wikipedia.org
Characterization of Metabolites and Their Biochemical Activities
The biotransformation of this compound yields several identifiable metabolites, each with potential biochemical activities. Key metabolites characterized include piperonal, piperonylic acid, N-piperonyglycine, and two additional unidentified acid compounds. wikipedia.org Analysis of urinary metabolites has also revealed the presence of glycine (B1666218) and glucuronic acid conjugates of piperonylic acid. wikipedia.org Additionally, formate (B1220265) and various catechols have been detected as metabolites resulting from the breakdown of methylenedioxyphenyl compounds, including this compound. wikipedia.org
Beyond structural identification, some biochemical activities of this compound and its related compounds have been noted. This compound has been shown to inhibit state 3 respiration and the ADP/oxygen ratio in mitochondria isolated from the livers of male rats. wikipedia.org In studies assessing the effects of insecticide synergists, this compound exhibited weak inhibition on two hydroxylating systems within mouse liver microsomes, utilizing dimethylaminopyrine and hexobarbital (B1194168) as substrates. wikipedia.org The investigation into the metabolism of methylenedioxyphenyl compounds, including this compound, aims to elucidate the mechanism and significance of demethylation in relation to the metabolic fate and mode of action of commercial synergists. wikipedia.org
The following table summarizes the identified metabolites of this compound and their parent compounds:
| Metabolite Name | Parent Compound (if applicable) | Observed Species |
| Piperonal | This compound | Mice, Rats, Rabbits wikipedia.org |
| Piperonylic acid | This compound, Piperonal | Mice, Rats, Rabbits wikipedia.org |
| N-piperonyglycine | Piperonylic acid (conjugate) | Rats, Mice, Rabbits wikipedia.org |
| Glycine conjugates | Piperonylic acid | Tropital (this compound) wikipedia.org |
| Glucuronic acid conjugates | Piperonylic acid | Tropital (this compound) wikipedia.org |
| Formate | Methylenedioxyphenyl compounds | Mouse wikipedia.org |
| Catechols | Methylenedioxyphenyl compounds | Mouse wikipedia.org |
| Unidentified acid compounds | This compound | Rats, Mice, Rabbits wikipedia.org |
In Vitro Metabolic Studies (e.g., using liver microsomes)
In vitro metabolic studies provide controlled environments to investigate the enzymatic transformations of compounds like this compound. Liver microsomes are frequently employed in such studies due to their rich content of metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are crucial for oxidative metabolism. wikipedia.orgwikipedia.org
Experiments conducted using mouse liver microsomes supplemented with NADPH2 demonstrated the degradation of this compound (referred to as Tropital in the study) to piperonylic acid, with piperonal as an intermediate product. wikipedia.org Further in vitro investigations involved incubating radiolabeled methylenedioxyphenyl compounds, including this compound, piperonyl butoxide, and safrole, with mouse liver microsomes. These studies successfully detected metabolites such as formate and catechols. wikipedia.org
Beyond identifying metabolic pathways, in vitro studies have also explored the biochemical impact of this compound. For instance, this compound's effect on oxidative phosphorylation was examined in vitro using mitochondria isolated from the livers of male rats, revealing an inhibition of state 3 respiration and the ADP/oxygen ratio. wikipedia.org While some studies describe effects on microsomal systems after in vivo administration, in vitro assays using liver microsomes from various animal species (e.g., mouse, rat, monkey, mini pig, dog) are standard for assessing metabolic stability and identifying metabolites. wikipedia.org These studies are optimized for metabolite identification and profiling and can elucidate the enzymes involved in the metabolism of compounds. wikipedia.org
In Vivo Metabolic Profiling in Animal Models
In vivo metabolic profiling in animal models is essential for understanding the complete picture of how an organism processes a chemical compound under physiological conditions. These studies involve administering the compound to live animals and subsequently analyzing biological samples such as urine, feces, and expired air for metabolites. wikipedia.orgiiab.me
Research on this compound has shown that when orally administered to mice, rats, or hamsters, the compound undergoes significant degradation primarily at the side chain. wikipedia.org A notable finding in mice was the excretion of approximately 98% of an oral dose of this compound in the urine, indicating efficient elimination. wikipedia.org Further detailed in vivo studies in rats, mice, and rabbits that received oral doses of this compound revealed its metabolism into piperonal, piperonylic acid, N-piperonyglycine, and two other unidentified acid compounds. wikipedia.org
Structure Activity Relationship Sar and Computational Investigations
Elucidation of Structural Determinants for Synergistic Potency
The synergistic activity of Piprotal, similar to other methylenedioxyphenyl (MDO) compounds like piperonyl butoxide, is largely attributed to its ability to inhibit microsomal hydroxylating enzymes. thegoodscentscompany.com These enzymes are critical in the detoxification pathways of many organisms, and their inhibition can prevent the breakdown of co-applied insecticides, thereby increasing their potency. thegoodscentscompany.com
Research indicates that the inhibitory action of MDO pesticidal synergists on microsomal hydroxylations appears to be non-specific in character and is not exclusively associated with the methylenedioxyphenyl ring structure itself. thegoodscentscompany.com However, specific structural features within the broader class of MDO compounds have been linked to enhanced synergism. The strongest synergistic effects have been observed in structures where an alkyl or alkoxy group is directly substituted on the MDO ring at position 1. thegoodscentscompany.com Furthermore, this compound has been shown to interfere with oxidative phosphorylation in isolated rat liver mitochondria, specifically inhibiting state 3 respiration and the ADP/oxygen ratio. thegoodscentscompany.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. This method aims to predict the activity of new compounds based on their molecular descriptors, thereby guiding the design of more potent or selective agents. While QSAR is a widely applied technique in chemical and pharmaceutical research fishersci.co.uknih.govnih.govwur.nlwikipedia.orgscentspiracy.com, specific QSAR modeling studies focusing extensively on this compound analogues to delineate precise structural contributions to its synergistic potency are not widely documented in the available literature.
Molecular Docking and Dynamics Simulations of this compound Interactions with Biological Macromolecules
Molecular docking and molecular dynamics (MD) simulations are computational techniques employed to predict the preferred orientation of a small molecule (ligand) when bound to a protein or other biological macromolecule, and to study the dynamic behavior and stability of such interactions over time. These methods provide insights into the binding modes, affinity, and conformational changes that occur upon ligand-macromolecule interaction, which are crucial for understanding a compound's mechanism of action and for rational drug design. Despite the general utility of these computational methods in understanding ligand-protein interactions, detailed molecular docking and dynamics simulations specifically elucidating this compound's interactions with its biological targets, such as microsomal hydroxylating enzymes, are not extensively reported in the publicly accessible research.
Chemoinformatic Approaches to Novel Synergist Design
Chemoinformatics involves the application of computational and informational techniques to solve problems in chemistry, including the design and discovery of new chemical entities. This field encompasses a range of methods, from database mining and virtual screening to machine learning and artificial neural networks, all aimed at accelerating the identification and optimization of compounds with desired properties. While chemoinformatic approaches are increasingly vital for novel drug and pesticide synergist design, specific applications detailing the design of new synergists based on the this compound scaffold or its unique mechanism of action through such advanced chemoinformatic strategies are not widely available in the current scientific literature.
Preclinical Pharmacological and Toxicological Research Methodologies
In Vitro Experimental Models for Mechanistic Studies (e.g., isolated organelles, cell lines)
In vitro experimental models are fundamental for elucidating the mechanistic actions of compounds at a cellular or subcellular level. For Piprotal, studies have focused on its interaction with key metabolic processes. Research has investigated the effects of this compound on oxidative phosphorylation in mitochondria isolated from the livers of male rats. These studies revealed that this compound inhibited state 3 respiration and reduced the ADP/oxygen ratio, indicating an impact on mitochondrial energy production. nih.gov
Furthermore, in vitro experiments have explored the metabolism of methylenedioxyphenyl (MDP) compounds, including Tropital (a trade name for this compound), using mouse liver microsomes. In these studies, radiolabeled MDP compounds were incubated with microsomes, and metabolites such as formate (B1220265) and catechols were detected. nih.gov
Table 1: In Vitro Effects of this compound on Rat Liver Mitochondria
| Parameter | Effect of this compound | Reference |
| State 3 Respiration | Inhibited | nih.gov |
| ADP/Oxygen Ratio | Inhibited | nih.gov |
In Vivo Animal Models for Synergism and Biological Impact (e.g., mouse liver systems)
In vivo animal models are crucial for understanding the systemic biological impact and synergistic effects of compounds within a living organism. For this compound, in vivo studies have focused on its influence on hepatic detoxification systems. The effects of insecticide synergists, including this compound, were assessed on two hydroxylating systems in mouse liver microsomes, utilizing dimethylaminopyrine and hexobarbital (B1194168) as substrates. This compound demonstrated weak inhibition in these systems. nih.gov
Further in vivo investigations involved injecting rats with methylenedioxyphenyl compounds, such as Piperonyl Butoxide (PB), and subsequently isolating mitochondria to assess their function. While PB showed no detectable effects on mitochondrial function, aniline-hydroxylase, or aminopyrine-demethylase activities in these in vivo experiments, the broader class of methylenedioxyphenyl compounds, including Tropital, were concluded to interfere with oxidative phosphorylation in isolated liver mitochondria, with PB and Tropital being the most effective. nih.gov
Table 2: In Vivo Inhibition of Hydroxylating Systems by this compound in Mouse Liver Microsomes
| Substrate | Inhibition by this compound | Reference |
| Dimethylaminopyrine | Weak Inhibition | nih.gov |
| Hexobarbital | Weak Inhibition | nih.gov |
Methodologies for Assessing Synergistic Efficacy in Insect Pest Models
The assessment of synergistic efficacy in insect pest models is vital for understanding how compounds like this compound enhance the action of insecticides. Methodologies typically involve laboratory bioassays, glasshouse trials, and semi-field experiments, evaluating the combined effects of the synergist and various insecticides on susceptible and resistant insect populations. europa.eu
Studies on insecticidal synergism have explored the relationship between enzyme inhibition and enhanced toxicity. Compounds exhibiting strong enzyme inhibition are often found to be moderate to strong insecticidal synergists. nih.gov For instance, the combination of Piperonyl Butoxide (PBO), a well-known synergist, with insecticides like cypermethrin, fenvalerate, lambdacyhalothrin, and profenophos has shown synergistic effects against Spodoptera litura larvae in laboratory bioassays. cicr.org.in
Key insect pest models used in such evaluations include agriculturally important pests like Myzus persicae (green peach potato aphid), Bemisia tabaci (cotton whitefly), and Meligethes aeneus (pollen beetle), as well as public health insects such as Blattella germanica (German cockroach) and Musca domestica (common housefly). europa.eu Different classes of insecticides, including pyrethroids (e.g., cypermethrin, tau-fluvalinate) and neonicotinoids (e.g., imidacloprid, thiacloprid), are often used in combination with synergists to evaluate their combined efficacy. europa.eu
Table 3: Examples of Insect Pest Models and Insecticides Used in Synergism Studies
| Insect Pest Model | Insecticide Class | Example Insecticides | Reference |
| Myzus persicae | Pyrethroid | Cypermethrin | europa.eucicr.org.in |
| Bemisia tabaci | Neonicotinoid | Imidacloprid | europa.eu |
| Spodoptera litura | Pyrethroid | Fenvalerate | cicr.org.in |
| Musca domestica | Organophosphate | Profenophos | europa.eucicr.org.in |
Non-Clinical Study Design Considerations and Model System Selection
Non-clinical study design for compounds like this compound involves careful consideration of model system selection to ensure the relevance and reliability of findings for potential human or environmental exposure. Preclinical studies are generally conducted in accordance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity. ppd.comeuropa.eucriver.com
When selecting animal test systems, the goal is to choose models that closely resemble the target population or biological system of interest. For pharmacological and toxicological assessments, a single species, often a rodent, is typically considered sufficient for initial repeated-dose toxicity studies, with justification for its relevance. europa.eueuropa.eu The selected species should be justified, as nonclinical studies in pharmacologically non-relevant species can lead to misinterpretation. europa.eu
Key considerations in study design include determining appropriate sample sizes, study duration, and endpoints for measuring efficacy and safety. ppd.com Toxicity studies are designed to assess responses to increasing doses, while pharmacological effect studies evaluate the compound's ability to achieve the desired biological outcome in animal models. ppd.com The design of preclinical toxicology studies should aim to mimic the proposed clinical trial design as closely as possible, facilitating the extrapolation of potential effects to humans. criver.com
Robust study design and good statistical practices are emphasized in the development of in vitro, ex vivo, and in vivo assays to ensure reproducibility and facilitate translation of findings from preclinical to clinical stages. psiweb.org
Emerging Research Areas and Future Directions in Piprotal Studies
Development of Next-Generation Insecticide Synergists Based on Piprotal's Mechanistic Insights
The primary mechanism by which synergists like this compound enhance insecticide potency involves inhibiting the insect's natural detoxification systems researchgate.net. Insects possess metabolic enzymes, notably the mixed-function oxidase (MFO) system, which includes cytochrome P450 monooxygenases, and esterases, that are responsible for breaking down and detoxifying insecticides researchgate.net. By interfering with these enzymes, this compound allows higher concentrations of the insecticide to remain active within the insect, thereby increasing its lethal effect and helping to overcome metabolic resistance researchgate.net.
Future research in this area aims to leverage a deeper understanding of this compound's precise interactions with these detoxification enzymes to design more targeted and potent next-generation synergists. This involves:
Detailed Enzyme-Inhibitor Kinetics: Investigating the specific binding sites and inhibition kinetics of this compound with various insect P450s and esterases. This could involve identifying the exact amino acid residues involved in binding and the nature of the chemical interactions.
Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of this compound to optimize its synergistic activity against resistant insect populations. By understanding which parts of the this compound molecule are crucial for its inhibitory action, researchers can synthesize analogues with improved efficacy, selectivity, and environmental profiles. Computational chemistry, including molecular docking studies, can be employed to assess how molecules interact with target proteins and predict binding affinity, aiding in SAR studies steeronresearch.com.
Resistance Management Strategies: Developing formulations that combine insecticides with synergists like this compound to delay or reverse the development of insecticide resistance in pest populations. This involves understanding how this compound's presence affects the evolution of resistance mechanisms in insects over multiple generations.
While this compound is known to exhibit synergistic activity epo.org, detailed quantitative data on its specific synergistic ratios with various insecticides or its precise enzyme inhibition profiles are not extensively detailed in the provided literature. Such data would be crucial for the rational design of next-generation synergists.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Synergist Research
Omics technologies offer powerful tools to explore the complex molecular responses of insects to synergists like this compound. These high-throughput approaches can provide comprehensive insights into the genetic, protein, and metabolic changes occurring within insects upon exposure to this compound, both alone and in combination with insecticides.
Genomics: Analyzing changes in gene expression (transcriptomics) in insects exposed to this compound can reveal which detoxification genes (e.g., P450s, esterases, glutathione (B108866) S-transferases) are affected, either by upregulation due to exposure or by inhibition by the synergist. This can help identify resistance mechanisms and how this compound interferes with them.
Proteomics: Studying the protein profiles (proteomics) of treated insects can identify specific detoxification enzymes whose levels or activities are altered by this compound. This provides direct evidence of the synergist's impact on the enzymatic machinery of the insect.
By integrating data from these multi-omics approaches, researchers can gain a holistic understanding of how this compound interacts with insect biology at a molecular level, providing invaluable mechanistic insights for developing more effective and sustainable pest control strategies nih.govnih.gov. While multi-omics approaches are increasingly applied in related fields like medicinal plant research researchgate.net, specific detailed studies applying these technologies solely to this compound are not prominently featured in the current literature.
Advanced Analytical Techniques for Characterizing this compound and Its Metabolites
Accurate characterization of this compound and its metabolites is crucial for understanding its environmental fate, persistence, and interactions within biological systems. Advanced analytical techniques play a pivotal role in identifying and quantifying these compounds, even at trace levels.
Key analytical techniques applicable to this compound and its metabolites include:
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F): Useful for separating and quantifying this compound and its fluorescent metabolites, offering high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile or semi-volatile compounds, GC-MS can identify and quantify this compound and its more volatile degradation products, often after derivatization steeronresearch.combeyondpesticides.org.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique for non-volatile or thermally labile compounds, LC-MS/MS is essential for identifying and quantifying this compound and its diverse range of metabolites in complex biological and environmental matrices steeronresearch.combeyondpesticides.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural elucidation of this compound and its metabolites, confirming their chemical identity steeronresearch.com.
These techniques enable researchers to track the breakdown pathways of this compound in insects, soil, and water, providing data on its stability and potential environmental impact. Such studies are fundamental for regulatory assessments and for developing more environmentally benign synergist formulations.
Theoretical Frameworks for Understanding Complex Synergistic Interactions
Theoretical frameworks, particularly computational chemistry and molecular modeling, are increasingly vital for understanding the intricate nature of synergistic interactions at an atomic and molecular level. These approaches can complement experimental data by providing predictive insights into how this compound interacts with its biological targets.
Applications of theoretical frameworks include:
Molecular Docking and Dynamics Simulations: These computational methods can predict how this compound binds to the active sites of detoxification enzymes (e.g., P450s). They can elucidate the specific intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) that govern the binding affinity and inhibitory action steeronresearch.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of this compound and its analogues with their observed synergistic activity. These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective synergists and reducing the need for extensive experimental screening.
Enzyme Mechanism Studies: Computational methods can simulate the catalytic mechanisms of detoxification enzymes and how this compound interferes with these processes, providing a deeper understanding of the inhibition mechanism.
Network Analysis: For complex biological systems, theoretical frameworks can be used to analyze interaction networks (e.g., protein-protein interaction networks, metabolic networks) to understand the broader impact of this compound on insect physiology.
These theoretical approaches facilitate the rational design of novel synergists by predicting their properties and interactions before costly and time-consuming synthesis and biological testing. While the application of such detailed theoretical frameworks specifically to this compound is an emerging area, the principles are well-established in drug discovery and pesticide research steeronresearch.comnoaa.gov.
Data Tables
Due to the limited availability of specific, detailed research findings and quantitative data directly pertaining to this compound's synergistic ratios or its interactions within omics studies from the provided search results, a comprehensive data table for this compound cannot be generated at this time. However, the general principle of synergistic ratios (SR) is calculated as:
Synergistic Ratio (SR) = LD₅₀ (Insecticide Alone) / LD₅₀ (Insecticide + Synergist) researchgate.net
This metric quantifies the fold increase in toxicity when an insecticide is combined with a synergist. Future research on this compound should aim to generate such data to precisely define its synergistic potency across various insect species and insecticide classes.
Q & A
Q. What foundational steps are critical for initiating experimental studies on Piprotal?
Begin with a systematic literature review to identify existing knowledge gaps, focusing on synthesis protocols, physicochemical properties, and prior toxicological assessments. Use databases like PubMed and SciFinder, applying search terms such as "this compound AND synthesis" or "this compound AND stability" while excluding non-academic sources (e.g., commercial websites). Preliminary chemical characterization via NMR and mass spectrometry is essential to establish baseline data for subsequent experiments .
Q. How can researchers design initial stability tests for this compound under controlled laboratory conditions?
Adopt a factorial design to evaluate variables like temperature (25–60°C), pH (3–9), and light exposure. Measure degradation products using HPLC-UV, with triplicate samples per condition. Include positive controls (e.g., known unstable analogs) and negative controls (inert solvents). Document parameters using the metric system (e.g., "μg/mL ± SD") and adhere to pharmaceutical reporting standards for precision .
Q. What basic analytical methods validate this compound’s identity in newly synthesized batches?
Combine thin-layer chromatography (TLC) with Rf value comparisons against reference standards. Confirm purity (>95%) via high-resolution mass spectrometry (HRMS) and elemental analysis. For novel derivatives, provide full spectral data (¹H/¹³C NMR, IR) and chromatograms in supplementary materials to ensure reproducibility .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s bioactivity data across independent studies?
Conduct meta-analyses to identify methodological disparities (e.g., cell lines, exposure durations). Apply Bland-Altman plots for inter-batch variability assessment and replicate conflicting experiments under standardized conditions. Consider matrix effects (e.g., solvent interactions) using advanced techniques like LC-MS/MS to quantify trace impurities .
Q. What advanced computational strategies predict this compound’s metabolic pathways while addressing batch variability?
Use molecular docking (AutoDock Vina) and DFT calculations to model interactions with cytochrome P450 enzymes. Incorporate batch-specific impurity profiles (e.g., via GC-MS headspace analysis) into QSAR models to adjust toxicity predictions. Validate findings with in vitro microsomal assays .
Q. Which statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound neurotoxicity studies?
Employ mixed-effects models to account for inter-subject variability in in vivo assays. Use Akaike’s Information Criterion (AIC) to compare logistic vs. probit regression fits. For non-parametric data, apply bootstrap resampling to estimate confidence intervals for EC50 values .
Q. How can a modified PICOT framework enhance preclinical studies on this compound’s carcinogenic potential?
Adapt PICOT elements as follows:
- P (Population): Rodent liver cell lines (e.g., HepG2)
- I (Intervention): 24-hour exposure to 0.1–100 μM this compound
- C (Comparison): Untreated cells vs. cells exposed to aflatoxin B1
- O (Outcome): DNA adduct formation (measured via ³²P-postlabeling)
- T (Time): Acute (24h) vs. chronic (7-day) exposure This structured approach ensures alignment with FINER criteria (Feasible, Novel, Ethical) .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Detail reaction conditions (solvent, catalyst, stoichiometry) in a stepwise manner.
- Report yields as mean ± SD across ≥3 independent syntheses.
- Use IUPAC nomenclature for derivatives and deposit spectral data in public repositories (e.g., ChemSpider) .
Q. How should researchers address ethical considerations in this compound toxicity studies?
Follow OECD Guidelines for chemical testing, including Institutional Animal Care and Use Committee (IACUC) approvals. For in vitro work, use validated cell lines with proper authentication (e.g., STR profiling) to avoid misidentification .
Data Presentation and Reporting
Q. What tabular formats are recommended for summarizing this compound’s physicochemical properties?
| Property | Method | Value (Mean ± SD) | Reference Standard |
|---|---|---|---|
| Melting Point (°C) | Differential Scanning Calorimetry | 152.3 ± 0.5 | USP <891> |
| LogP | Shake-flask HPLC | 2.8 ± 0.2 | OECD 117 |
| Aqueous Solubility (mg/mL) | UV spectrophotometry | 0.45 ± 0.03 | Ph. Eur. 2.2.25 |
Include instrument models (e.g., "Agilent 1260 Infinity HPLC") and software versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
